molecular formula C9H21Cl2N3O B12071832 S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Cat. No.: B12071832
M. Wt: 258.19 g/mol
InChI Key: JHQITXALORETFX-JZGIKJSDSA-N
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Description

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a chemical compound used in scientific research. It exhibits unique properties that make it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various scientific research applications.

Scientific Research Applications

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride include other piperazine derivatives such as:

  • Piperazine
  • N-Ethylpiperazine
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where other similar compounds may not be as effective.

Biological Activity

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a synthetic compound with notable biological activities, primarily due to its structural characteristics as a piperazine derivative. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperazine moiety, an ethyl group, and a propionamide functional group, which contribute to its solubility and stability in aqueous solutions. Its molecular formula is represented as follows:

C10H17Cl2N3O\text{C}_{10}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}

This structure enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antidepressant Properties
Research indicates that this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have shown efficacy in clinical settings, suggesting potential for therapeutic use.

2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against Gram-positive and Gram-negative bacteria. For example, the compound exhibited an effective dose (ED50) against E. coli ranging from 50 to 160 mg/kg .

3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Research involving piperazine derivatives has shown potential cytotoxic effects on cancer cell lines, indicating that this compound could be further investigated for cancer therapy applications .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may bind to neurotransmitter receptors or inhibit certain enzymes involved in disease pathways, leading to modulation of biological processes .

Comparative Analysis with Similar Compounds

A comparison with other piperazine derivatives highlights the unique properties of this compound:

Compound NameStructure CharacteristicsUnique Properties
N-Methyl-2-(piperazin-1-yl)propanamideContains a methyl group on nitrogenExhibits different receptor binding affinities
1-(4-(naphthalen-1-yl)piperazin-1-yl)ethanamineContains aromatic naphthalene moietyPotentially enhanced CNS activity
1-(3-(trifluoromethyl)phenyl)piperazineTrifluoromethyl substitution on phenyl ringIncreased lipophilicity affecting blood-brain barrier penetration

These comparisons demonstrate how the ethyl and propionamide functionalities of this compound may confer distinct pharmacological effects compared to other compounds in its class.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives, providing insights into their therapeutic potential:

Antidepressant Efficacy:
A study highlighted the efficacy of related compounds in modulating serotonin levels, which could be extrapolated to suggest similar effects for this compound.

Antimicrobial Studies:
In vitro assays have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antitumor Studies:
Research involving various piperazine derivatives indicated that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, paving the way for further exploration of this compound in oncology .

Properties

Molecular Formula

C9H21Cl2N3O

Molecular Weight

258.19 g/mol

IUPAC Name

(2S)-N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride

InChI

InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1

InChI Key

JHQITXALORETFX-JZGIKJSDSA-N

Isomeric SMILES

CCNC(=O)[C@H](C)N1CCNCC1.Cl.Cl

Canonical SMILES

CCNC(=O)C(C)N1CCNCC1.Cl.Cl

Origin of Product

United States

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